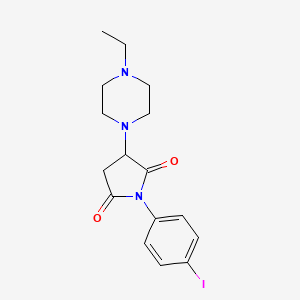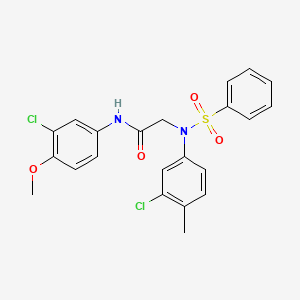
1,6-diamino-4-(4-bromophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-diamino-4-(4-bromophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'DBO' and is synthesized using a simple and efficient method.
Applications De Recherche Scientifique
DBO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DBO has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to have antibacterial and antifungal properties. In materials science, DBO has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, DBO has been used as a ligand for the synthesis of metal complexes that exhibit excellent catalytic activity in various reactions.
Mécanisme D'action
The mechanism of action of DBO in biological systems is not fully understood. However, it is believed that DBO exerts its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been suggested that DBO may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DBO has been found to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. It has been shown to have a good pharmacokinetic profile, with good oral bioavailability and long half-life. DBO has also been found to exhibit good stability in various biological fluids, such as plasma and serum.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DBO in lab experiments is its ease of synthesis. The synthesis method is simple and efficient, and the product can be obtained in high yield and purity. DBO is also relatively cheap compared to other compounds with similar properties. However, one of the limitations of using DBO in lab experiments is its low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of DBO. One of the main areas of focus is the development of DBO-based therapeutics for the treatment of cancer and other diseases. Researchers are also exploring the use of DBO in the synthesis of novel materials with unique properties. Another area of research is the development of new synthesis methods for DBO and its derivatives, which could lead to more efficient and cost-effective production methods. Finally, researchers are investigating the potential of DBO as a catalyst for various chemical reactions.
Méthodes De Synthèse
The synthesis of DBO is a simple and efficient process that involves the reaction between 4-bromobenzaldehyde, malononitrile, and ethylenediamine. The reaction is carried out in the presence of a catalyst, such as piperidine, and the product is obtained in high yield. The synthesis method has been optimized to produce DBO with high purity and yield, making it suitable for various applications.
Propriétés
IUPAC Name |
1,2-diamino-4-(4-bromophenyl)-6-oxopyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN5O/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)19(18)13(20)10(11)6-16/h1-4H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPVOHOEHGUKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diamino-4-(4-bromophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)

![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4892733.png)
![1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4892743.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide](/img/structure/B4892747.png)
![5-[2,4-bis(4-methyl-1-piperazinyl)-5-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4892757.png)



![2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4892778.png)
![3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892782.png)
![1-[2-(3-fluorophenyl)ethyl]-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B4892789.png)